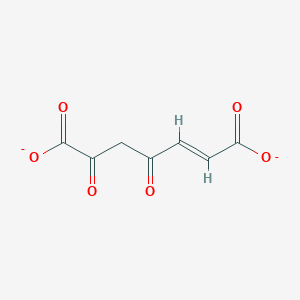![molecular formula C13H13NO4 B1238609 7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester](/img/structure/B1238609.png)
7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxyimino-1,7a-dihydrocyclopropa[b][1]benzopyran-1a-carboxylic acid ethyl ester is a 1-benzopyran.
Applications De Recherche Scientifique
Neuropharmacological Research
7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester (CPCCOEt) has been extensively studied in neuropharmacology. For instance, it's used to explore the potential anxiolytic-like activity of PHCCC, an allosteric modulator of metabotropic glutamate4 receptors in rats, indicating that positive allosteric modulation of mGlu4 receptors might be a useful approach to treat anxiety (Stachowicz et al., 2004). Another study found that CPCCOEt enhances the climbing fibre response in Purkinje neurons, providing insights into non-mGlu1 mediated actions of CPCCOEt important for interpreting its effects (Fukunaga et al., 2007).
Cancer Research
CPCCOEt has also been used in cancer research. For example, it has been shown to inhibit the proliferation and alter the morphology of human melanoma cell lines, suggesting its potential as a therapeutic agent in melanoma treatment (Haas et al., 2007).
Neurological Injury and Recovery
This compound has demonstrated effectiveness in reducing traumatic neuronal injury and improving outcomes after brain trauma. Selective mGluR1 antagonists like CPCCOEt provided significant neuroprotection in rat cortical neuronal cultures subjected to mechanical injury and reduced lesion volumes in rats after traumatic brain injury, indicating its potential therapeutic value in brain injury treatment (Faden et al., 2001).
Mechanotransduction Research
CPCCOEt is also involved in mechanotransduction research, particularly in studies examining the role of metabotropic glutamate receptors in mechanotransduction processes of slowly adapting type I mechanoreceptors. It has been found that non-competitive mGlu1 receptor antagonists like CPCCOEt can produce a profound and long-lasting depression of mechanically evoked firing in these receptors (Cahusac & Mavulati, 2009).
Propriétés
Formule moléculaire |
C13H13NO4 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11+ |
Clé InChI |
FXCTZFMSAHZQTR-SDNWHVSQSA-N |
SMILES isomérique |
CCOC(=O)C12CC1/C(=N/O)/C3=CC=CC=C3O2 |
SMILES |
CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 |
SMILES canonique |
CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 |
Synonymes |
7-(hydroxyimino)cyclopropan(b)chromen-1a-carbxoylic acid ethyl ester CPCCOEt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


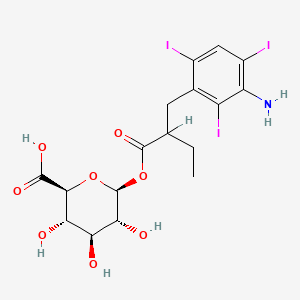
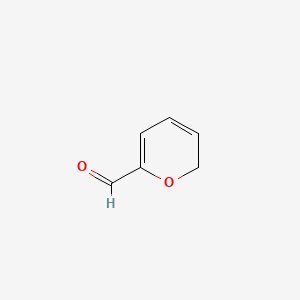

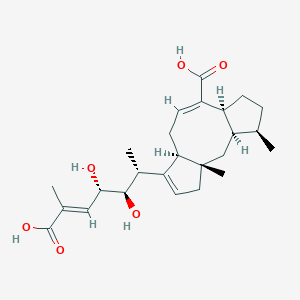
![(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1238532.png)
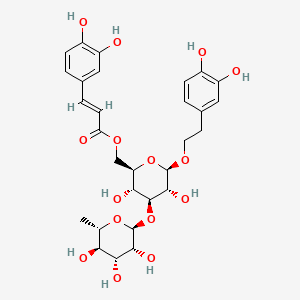

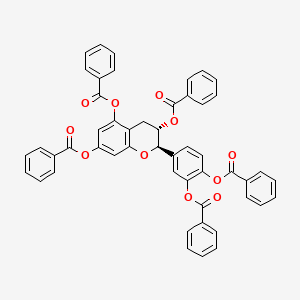
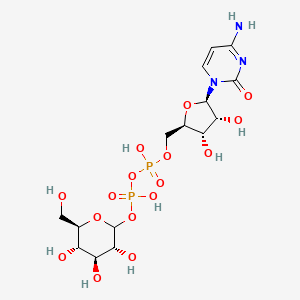
](/img/structure/B1238540.png)
